N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group, a dichlorophenyl group, and a methylfuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to produce 4-acetamidophenol.
Synthesis of the dichlorophenyl intermediate: The dichlorination of a suitable phenyl precursor yields the 2,4-dichlorophenyl intermediate.
Coupling reaction: The acetamidophenyl and dichlorophenyl intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired furan carboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-chlorobenzamide: Similar structure but with a single chlorine atom.
N-(4-acetamidophenyl)-5-phenylfuran-3-carboxamide: Lacks the dichlorophenyl group.
N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylthiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both the dichlorophenyl and methylfuran carboxamide groups. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-11-17(10-19(27-11)16-8-3-13(21)9-18(16)22)20(26)24-15-6-4-14(5-7-15)23-12(2)25/h3-10H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASVHPBDSVMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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